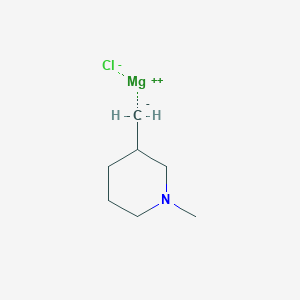

(1-Methylpiperdin-3-yl)methylmagnesium chloride

Description

(1-Methylpiperidin-3-yl)methylmagnesium chloride is a Grignard reagent with the general structure R–Mg–Cl, where R represents the (1-methylpiperidin-3-yl)methyl group. This compound belongs to the class of organomagnesium halides, widely utilized in organic synthesis for forming carbon-carbon bonds via nucleophilic addition reactions .

Properties

IUPAC Name |

magnesium;3-methanidyl-1-methylpiperidine;chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N.ClH.Mg/c1-7-4-3-5-8(2)6-7;;/h7H,1,3-6H2,2H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCVZFRFUPBGGAK-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC(C1)[CH2-].[Mg+2].[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClMgN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of the Organic Halide Precursor

The synthesis of (1-methylpiperidin-3-yl)methyl chloride serves as the foundational step. This precursor is typically derived from piperidin-3-ylmethanol , which undergoes methylation followed by chlorination.

Methylation of Piperidin-3-ylmethanol

Transfer hydrogenation with formaldehyde under ambient pressure and palladium catalysis (e.g., Pd/C) facilitates the methylation of piperidin-3-ylmethanol to yield (1-methylpiperidin-3-yl)methanol . Key conditions include:

-

Solvent : Water or aqueous acid (e.g., formic acid)

-

Temperature : 90–95°C

-

Catalyst loading : 5–10 wt% Pd/C

This method avoids high-pressure hydrogenation systems, enhancing safety and scalability.

Chlorination to (1-Methylpiperidin-3-yl)methyl Chloride

The alcohol intermediate is converted to the corresponding chloride using thionyl chloride (SOCl₂) :

-

Molar ratio : 1:1.2 (alcohol:SOCl₂)

-

Solvent : Dichloromethane or toluene

-

Temperature : 0°C to ambient

-

Reaction time : 4–6 hours

The use of SOCl₂ ensures high purity by minimizing side products like dialkylcarbamoyl chlorides.

Grignard Reagent Formation

The reaction of (1-methylpiperidin-3-yl)methyl chloride with magnesium metal in anhydrous 2-methyltetrahydrofuran (2-MeTHF) produces the target Grignard reagent:

Standard Protocol

-

Magnesium activation : Magnesium turnings are rinsed with dilute HCl and dried under nitrogen.

-

Reaction setup :

-

Addition rate : Slow, dropwise addition to prevent runaway exotherms.

Turbo Grignard Modification

The patent highlights the use of Turbo Grignard (iPrMgCl·LiCl) for challenging substrates, which could enhance reactivity in this system:

-

Additive : Lithium chloride (LiCl, 10 mol%)

-

Solvent : 2-MeTHF or THF

-

Benefits : Faster initiation and higher yields at ambient temperatures.

Optimization of Reaction Conditions

Solvent Selection

| Solvent | Boiling Point (°C) | Dielectric Constant | Reaction Efficiency (%) |

|---|---|---|---|

| 2-MeTHF | 80 | 6.0 | 92–95 |

| THF | 66 | 7.5 | 85–88 |

| Diethyl ether | 35 | 4.3 | 78–82 |

2-MeTHF is superior due to its higher boiling point and reduced peroxide formation risk.

Catalytic Additives

-

Copper(I) oxide (Cu₂O) : At >0.02 wt%, enables reactions at ≤80°C, preventing discoloration.

-

Lithium chloride (LiCl) : Stabilizes the Grignard species, improving solubility and reactivity.

Analytical Characterization

Spectroscopic Methods

Scientific Research Applications

(1-Methylpiperdin-3-yl)methylmagnesium chloride is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

Pharmaceuticals: Used in the synthesis of various drug molecules, particularly those requiring complex carbon skeletons.

Fine Chemicals: Employed in the production of fine chemicals and intermediates for further chemical transformations.

Material Science: Utilized in the preparation of novel materials with specific properties.

Biological Research: Occasionally used in the synthesis of biologically active compounds for research purposes.

Mechanism of Action

The primary mechanism of action for (1-Methylpiperdin-3-yl)methylmagnesium chloride involves its role as a nucleophile. The magnesium atom in the compound is highly electropositive, making the carbon atom adjacent to it highly nucleophilic. This nucleophilic carbon can attack electrophilic centers in other molecules, such as the carbonyl carbon in aldehydes and ketones, leading to the formation of new carbon-carbon bonds.

Comparison with Similar Compounds

Comparison with Similar Grignard Reagents

Structural and Reactivity Differences

The (1-methylpiperidin-3-yl)methyl group introduces a nitrogen-containing heterocycle, which distinguishes it from common Grignard reagents like methylmagnesium chloride (CH₃MgCl) or phenylmagnesium bromide (C₆H₅MgBr). Key differences include:

- Basicity : The tertiary amine in the piperidine moiety may enhance the compound’s basicity, influencing protonation pathways during reactions.

Solubility and Stability

- Solvent compatibility : Like most Grignard reagents, (1-methylpiperidin-3-yl)methylmagnesium chloride is highly air- and moisture-sensitive, requiring storage in anhydrous solvents such as THF or diethyl ether .

Data Table: Key Properties of Selected Grignard Reagents

Q & A

Q. What are the critical handling protocols for (1-Methylpiperidin-3-yl)methylmagnesium chloride to ensure stability during reactions?

- Methodological Answer : This Grignard reagent is highly air- and moisture-sensitive. Reactions should be conducted under inert atmospheres (argon/nitrogen) using anhydrous solvents like THF. Storage requires tightly sealed, flame-dried glassware at low temperatures (e.g., 0–4°C). Pre-cool syringes for aliquoting to minimize thermal decomposition. Monitor reactivity via gas evolution (e.g., methane) during quenching .

Q. How can researchers accurately determine the concentration of (1-Methylpiperidin-3-yl)methylmagnesium chloride solutions?

- Methodological Answer : Titration against a standardized acid (e.g., HCl) using potentiometric or indicator-based methods (e.g., phenolphthalein) is standard. For precision, employ Karl Fischer titration to assess residual moisture, which impacts reagent activity. Validate results with NMR quantification using internal standards (e.g., 1,3,5-trimethoxybenzene) to cross-check molarity .

Q. What synthetic routes are commonly employed to prepare (1-Methylpiperidin-3-yl)methylmagnesium chloride?

- Methodological Answer : Typical Grignard reagent synthesis involves reacting 1-methylpiperidin-3-ylmethyl chloride with magnesium metal in THF under reflux. Purity is enhanced by pre-activating magnesium with iodine or 1,2-dibromoethane. Monitor reaction progress via gas chromatography (GC) or FTIR to detect residual starting materials .

Advanced Research Questions

Q. How do solvent systems (e.g., THF vs. diethyl ether) influence the reactivity of (1-Methylpiperidin-3-yl)methylmagnesium chloride in stereoselective syntheses?

- Methodological Answer : Solvent polarity and coordination strength affect nucleophilicity. THF’s higher dielectric constant stabilizes the Grignard complex, favoring slower, more controlled reactions, whereas diethyl ether may accelerate reactivity but reduce stereochemical control. Optimize by testing solvent mixtures (e.g., THF/ether ratios) and tracking yields/enantiomeric excess (ee) via chiral HPLC .

Q. How can researchers resolve contradictions in reported reactivity data for this reagent across different substrates?

- Methodological Answer : Systematically evaluate variables:

- Substrate steric effects : Use Hammett plots to correlate electronic effects with reaction rates.

- Temperature gradients : Perform kinetic studies at controlled temperatures (e.g., -78°C to 25°C).

- Additives : Screen Lewis acids (e.g., CeCl₃) to modulate reactivity.

Cross-validate with DFT calculations to predict transition states and identify rate-limiting steps .

Q. What analytical strategies are recommended for characterizing byproducts formed during reactions with (1-Methylpiperidin-3-yl)methylmagnesium chloride?

- Methodological Answer : Combine LC-MS for high-sensitivity detection of low-abundance byproducts and GC-MS for volatile species. Use preparative chromatography to isolate unknowns, followed by 2D NMR (e.g., HSQC, HMBC) for structural elucidation. Adhere to ICH Q2(R1) guidelines for method validation, ensuring linearity, accuracy, and precision .

Q. How can structural analogs of this compound inform its potential pharmacological applications?

- Methodological Answer : Compare with piperidine derivatives (e.g., 1-Methyl-3-(trifluoromethylbenzyl)piperidin-4-amine hydrochloride) known for CNS activity. Design SAR studies by modifying the methylpiperidine core and evaluating binding affinity via radioligand assays (e.g., dopamine receptors). Use molecular docking to predict target interactions and prioritize in vitro cytotoxicity screening .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.